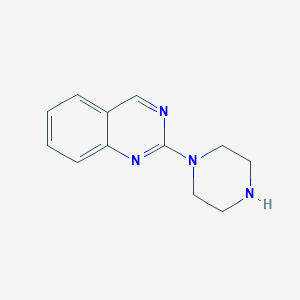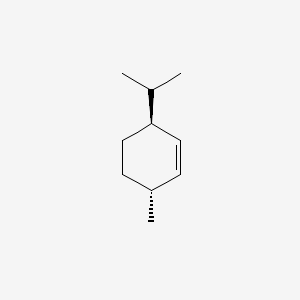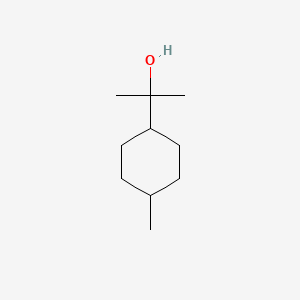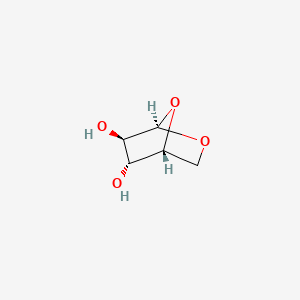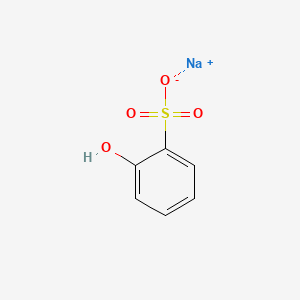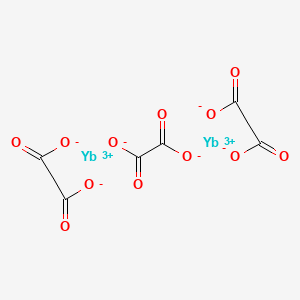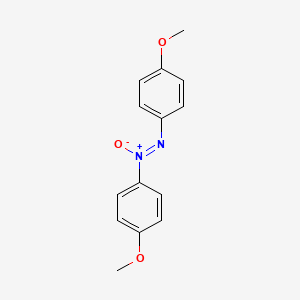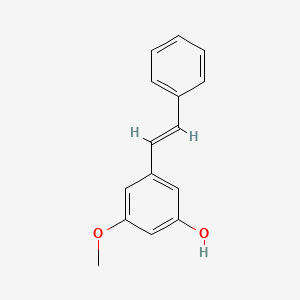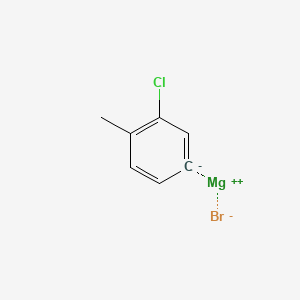
4,6-O-Isopropylidene-D-glucal
Übersicht
Beschreibung
4,6-O-Isopropylidene-D-glucal is a pharmaceutical intermediate . It is also known as 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-D-arabino-hex-1-enitol .
Synthesis Analysis
The synthesis of 4,6-O-Isopropylidene-D-glucal involves various chemical and enzymatic procedures . A common laboratory procedure for the preparation of these molecules involves converting the C–6 oxygen of D-glucal into either a sulfonate ester or a halide, followed by reduction .Molecular Structure Analysis
The molecular structure of 4,6-O-Isopropylidene-D-glucal is represented by the empirical formula C9H14O4 . Its molecular weight is 186.21 .Chemical Reactions Analysis
The chemical reactions involving 4,6-O-Isopropylidene-D-glucal are complex and involve a variety of oxidation and reduction processes . For instance, unprotected aldoses can be selectively oxidized at the anomeric center to afford aldonic acids/aldonolactones .Physical And Chemical Properties Analysis
4,6-O-Isopropylidene-D-glucal is a liquid with a refractive index of n20/D 1.487 and a density of 1.179 g/mL at 25 °C . It is stable under recommended storage conditions and is incompatible with oxidizing agents and heat .Wissenschaftliche Forschungsanwendungen
Glucosinolate Structural Diversity and Metabolism
Glucosinolates, characterized by a glucose unit and a sulfated aglucone, undergo enzymatic hydrolysis that may involve rearrangements to isothiocyanates among other products. These compounds, derived from amino acids, have been studied for their diverse biological activities, including potential applications in agriculture and medicine due to their bioactive properties. Research emphasizes the importance of accurate structural characterization for understanding their activity, highlighting the role of synthetic techniques in producing glucosinolates and isotopically labeled variants for study (Blažević et al., 2019).
Biological Activities of Derivatized D-Glucans
D-Glucans, closely related to the glucose polymers, have garnered interest for their biological and technological potential. Their chemical modifications, such as sulfonylation or carboxymethylation, enhance solubility and potentially alter their biological activities. These activities include antioxidation, anticoagulation, and potential antitumor effects. Such studies lay the groundwork for exploring the biological applications of glucose derivatives, including 4,6-O-Isopropylidene-D-glucal, by demonstrating the impact of chemical modifications on biological activity (Kagimura et al., 2015).
Applications of Cyclodextrins
Cyclodextrins, cyclic oligosaccharides derived from glucose, show vast potential in forming host-guest complexes, thereby altering the properties of the molecules they interact with. This characteristic has led to their use across a wide range of fields, including pharmaceuticals, food, and cosmetics. The ability of cyclodextrins to modify the solubility and stability of guest molecules suggests a parallel in the potential applications of 4,6-O-Isopropylidene-D-glucal in enhancing the delivery and efficacy of bioactive compounds (Sharma & Baldi, 2016).
Glucosinolate and Isothiocyanate Diversity
The diversity of glucosinolates, their distribution among plants, and the biological activities of their breakdown products, isothiocyanates, have been extensively reviewed. These compounds have been explored for their potential in cancer chemoprotection and as bioactive components in agriculture. The research highlights the significance of the chemical diversity of glucose derivatives and their metabolites in developing novel therapeutic and agricultural agents (Fahey, Zalcmann, & Talalay, 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
It is commonly used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various drugs and could interact with multiple targets depending on the specific drug it contributes to.
Action Environment
It is noted to be stable under recommended storage conditions and incompatible with oxidizing agents and heat .
Eigenschaften
IUPAC Name |
(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDIYMHBQNXLE-PRJMDXOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-O-Isopropylidene-D-glucal | |
CAS RN |
51450-36-3 | |
| Record name | 51450-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



